molecular formula C9H13ClN2O B11900079 3-Chloro-5-(pentyloxy)pyridazine CAS No. 1346698-36-9

3-Chloro-5-(pentyloxy)pyridazine

Cat. No.: B11900079
CAS No.: 1346698-36-9
M. Wt: 200.66 g/mol
InChI Key: DMSDTKFYZDFSSM-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentyloxy)pyridazine is a heterocyclic compound with the molecular formula C9H13ClN2O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentyloxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with pentanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 5-position is replaced by the pentyloxy group. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pentyloxy)pyridazine is unique due to its specific pentyloxy substitution, which can influence its chemical reactivity and biological activity. The length of the pentyloxy chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its shorter-chain analogs .

Properties

CAS No.

1346698-36-9

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-pentoxypyridazine

InChI

InChI=1S/C9H13ClN2O/c1-2-3-4-5-13-8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3

InChI Key

DMSDTKFYZDFSSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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